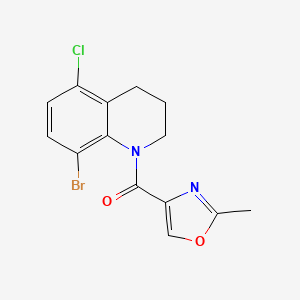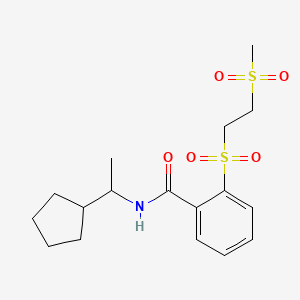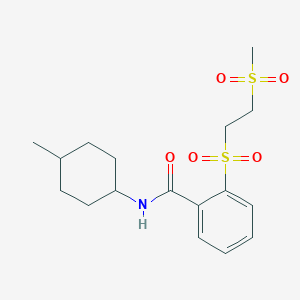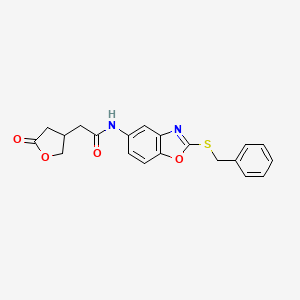
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone is a complex organic compound that features a quinoline and oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include substituted quinolines and oxazoles, which undergo a series of reactions such as halogenation, cyclization, and condensation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency and yield of the synthesis process. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of significant interest. Researchers investigate its mechanism of action, efficacy, and safety in preclinical and clinical studies to determine its suitability as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone
- (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone
- (8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-imidazol-4-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both quinoline and oxazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(8-bromo-5-chloro-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-8-17-12(7-20-8)14(19)18-6-2-3-9-11(16)5-4-10(15)13(9)18/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZVXEWKCLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCCC3=C(C=CC(=C32)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-2-yl]cyclopropan-1-ol](/img/structure/B6976146.png)
![N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine](/img/structure/B6976151.png)

![N-[6-(dimethylamino)pyrimidin-4-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6976161.png)

![2-tert-butyl-N-[6-(dimethylamino)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6976170.png)

![N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B6976184.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-2-oxo-1,3-dihydroquinoxaline-6-carbonitrile](/img/structure/B6976200.png)

![6-[1-(2-Bicyclo[2.2.2]octanyl)ethylamino]pyridazine-3-carbonitrile](/img/structure/B6976234.png)
![tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976237.png)
![tert-butyl N-[3-(4-hydroxy-4-methylpiperidin-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976242.png)
